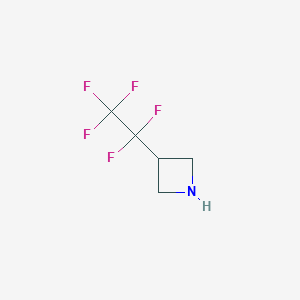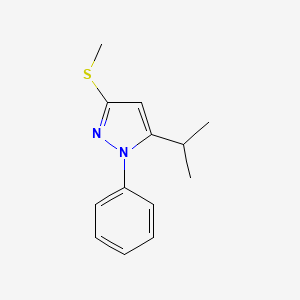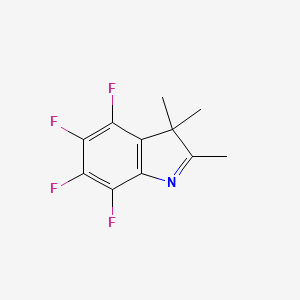![molecular formula C10H17NO6S B12857532 3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid](/img/structure/B12857532.png)
3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a thietane ring with a carboxylic acid functionality. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid typically involves the protection of amino acids with the Boc group. One common method involves the reaction of tert-butyl dicarbonate with the amino acid in the presence of a base such as sodium hydroxide . The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures around 40°C .
Industrial Production Methods
Industrial production methods for Boc-protected compounds often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is efficient, versatile, and sustainable compared to traditional batch processes.
Análisis De Reacciones Químicas
Types of Reactions
3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reductions and strong acids like trifluoroacetic acid for deprotection of the Boc group . Reaction conditions vary but often involve ambient temperatures and standard organic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, reduction with sodium borohydride yields alcohols, while deprotection with trifluoroacetic acid yields the free amine .
Aplicaciones Científicas De Investigación
3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid involves its ability to act as a protecting group for amino acids. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions . The compound can be selectively deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Dap-OH: A Boc-protected derivative of diaminopropionic acid used in peptide synthesis.
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: A Boc-protected arginine derivative used in peptide synthesis.
Uniqueness
3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid is unique due to its thietane ring structure, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the thietane ring is required .
Propiedades
Fórmula molecular |
C10H17NO6S |
|---|---|
Peso molecular |
279.31 g/mol |
Nombre IUPAC |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,1-dioxothietane-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO6S/c1-9(2,3)17-8(14)11(4)10(7(12)13)5-18(15,16)6-10/h5-6H2,1-4H3,(H,12,13) |
Clave InChI |
SQJHOVDPGYCZQA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1(CS(=O)(=O)C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12857462.png)
![4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12857470.png)

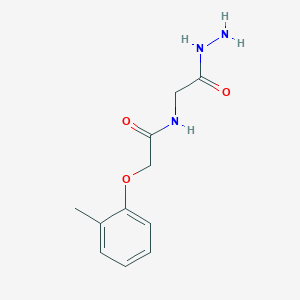

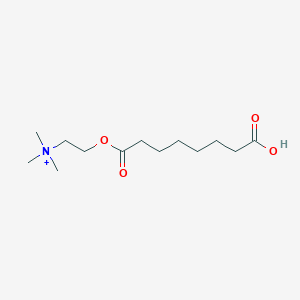
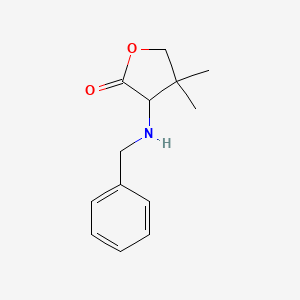
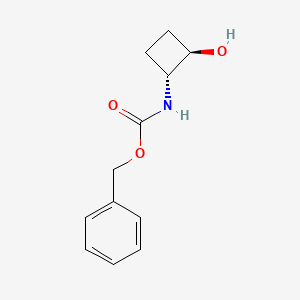
![2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole](/img/structure/B12857520.png)

![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857543.png)
